molecular formula C8H13N3 B1454027 2-(2-Methylpropyl)pyrimidin-5-amine CAS No. 944901-53-5

2-(2-Methylpropyl)pyrimidin-5-amine

Cat. No. B1454027
CAS RN: 944901-53-5
M. Wt: 151.21 g/mol
InChI Key: AEDXQYHVFVEMBA-UHFFFAOYSA-N
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Description

“2-(2-Methylpropyl)pyrimidin-5-amine” is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 . It is also known as 2-isobutylpyrimidin-5-amine .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpropyl)pyrimidin-5-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . Attached to this ring is a 2-methylpropyl group and an amine group.

Scientific Research Applications

Organic Synthesis

Pyrimidine derivatives like 2-(2-Methylpropyl)pyrimidin-5-amine are often used as building blocks in organic synthesis. They can be utilized to construct diverse heterocyclic scaffolds, which are crucial in the development of new pharmaceuticals and materials . The versatility of these compounds allows chemists to create complex molecules with potential applications in drug design and polymer science.

Medicinal Chemistry

In medicinal chemistry, pyrimidine rings are common motifs found in many drugs. The structural significance of nitrogen-based heterocycles, such as 2-(2-Methylpropyl)pyrimidin-5-amine , is evident in their prevalence in small-molecule drugs . These compounds can interact with various biological targets, leading to a range of pharmacological effects.

Anti-inflammatory Agents

Pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting the expression and activities of vital inflammatory mediators . Research into the structure-activity relationships (SARs) of these compounds can lead to the development of new anti-inflammatory drugs with enhanced activities and reduced toxicity.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant application of pyrimidine derivatives. They can be transformed into various heterocyclic or fused heterocyclic scaffolds, which are important in many natural products like vitamins, hormones, and antibiotics . This makes them valuable in the synthesis of biologically active compounds.

Drug Design

2-(2-Methylpropyl)pyrimidin-5-amine: can be used in drug design due to its structural features that are conducive to binding with biological targets. The presence of the pyrimidine ring can be critical for the pharmacokinetic and pharmacodynamic properties of the resulting drugs .

Functional Materials

Pyrimidine derivatives are also important in the creation of functional materials. Their nitrogen-containing aromatic heterocycles can be incorporated into polymers, dyes, and other materials, providing a range of properties that can be tailored for specific applications .

properties

IUPAC Name

2-(2-methylpropyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)3-8-10-4-7(9)5-11-8/h4-6H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDXQYHVFVEMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropyl)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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